2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chemical compound characterized by its unique structure, which consists of a cyclopropane ring bonded to a pyrazole moiety. The molecular formula for this compound is C7H11N3, and it has a molecular weight of approximately 135.18 g/mol . The compound features a nitrogen-containing heterocycle (pyrazole) that is known for its diverse biological activities and potential applications in medicinal chemistry.
These reactions are facilitated by standard organic chemistry techniques, including the use of solvents like dichloromethane and reagents such as acyl chlorides or oxidizing agents .
The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is primarily linked to its interactions with various biological targets. Compounds containing pyrazole rings are known for their potential anti-inflammatory, analgesic, and anticancer properties. Studies suggest that derivatives of pyrazole can inhibit specific enzymes or receptors involved in disease processes, making them valuable in drug development .
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following methods:
These methods allow for the efficient production of the compound while maintaining structural integrity and yield .
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications:
Interaction studies involving 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets, such as enzymes and receptors. These studies often employ techniques like:
Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts .
Several compounds share structural similarities with 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine | C7H12N3 | Contains a cyclopropane ring with different substituents |
2-(1-isopropyl-1H-pyrazol-4-yl)cyclopropanamine | C9H15N3 | Features an isopropyl group instead of methyl |
N-(3-fluoro-4-(2-(1-methyl-pyrazol))phenyl)-N'-(pyridinyl)cyclopropane-dicarboxamide | C13H15Cl2N3 | Contains additional functional groups that alter its reactivity |
Compared to these compounds, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a methyl-substituted pyrazole, which may enhance its biological activity and selectivity against certain targets .
The exploration of cyclopropane derivatives began with August Freund’s 1881 synthesis of cyclopropane via intramolecular Wurtz reaction. Early applications focused on cyclopropane’s anesthetic properties, but its flammability and instability limited clinical use. The development of cyclopropane-amine hybrids emerged from efforts to stabilize the strained cyclopropane ring through nitrogen-containing functional groups. For instance, cyclopropanone derivatives, first synthesized via ketene-diazomethane reactions, demonstrated reactivity patterns that inspired later work on amine-functionalized analogs.
The integration of amines into cyclopropane frameworks gained traction in the mid-20th century with the discovery of donor-acceptor cyclopropanes (DACs), where electron-donating and withdrawing groups modulate ring-opening reactivity. This concept enabled synthetic routes to bicyclic amines, including bridged systems like bicyclo[2.2.2]octan-2-amines, which showed antiprotozoal activity. The target compound, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, represents a modern iteration of these efforts, combining cyclopropane’s stereoelectronic properties with pyrazole’s aromatic stability.
The molecular architecture of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine features two critical motifs:
Table 1: Key Structural Parameters
Feature | Value/Description | Source |
---|---|---|
Cyclopropane bond angle | 60° | |
Pyrazole N–N distance | 1.34 Å | |
TPSA (Topological PSA) | 43.84 Ų | |
LogP (Partition coefficient) | 0.23 |
The hybrid structure exhibits unique electronic effects: the pyrazole’s electron-withdrawing character polarizes the cyclopropane ring, facilitating nucleophilic attacks at the amine-bearing carbon. This synergy is critical for applications in catalysis and medicinal chemistry.
Recent advances in bicyclic amine synthesis have focused on enantioselective methods and functionalization strategies:
Bicyclic amines are prioritized for their conformational rigidity and metabolic stability. The pyrazole-cyclopropane scaffold is explored in:
Table 2: Recent Synthetic Advances